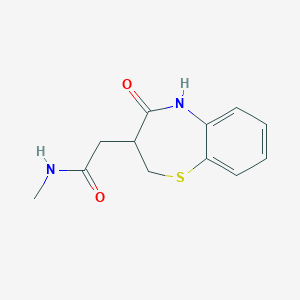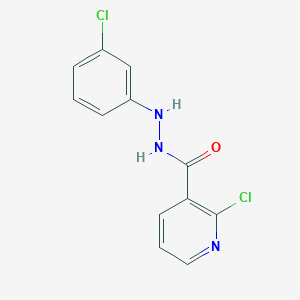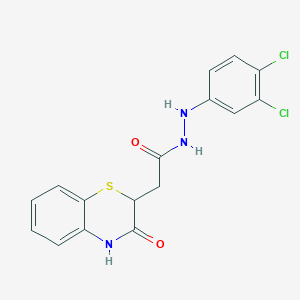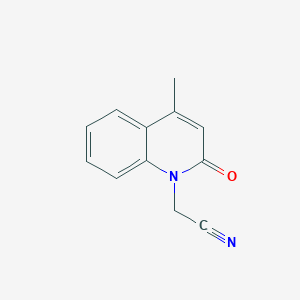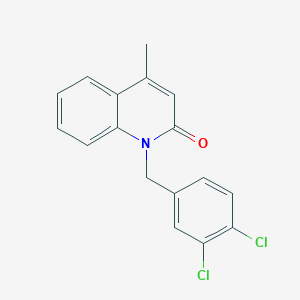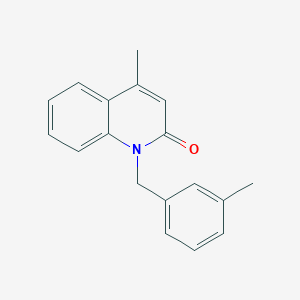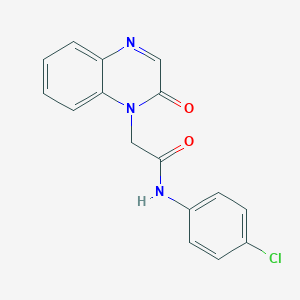![molecular formula C8H9N3O2S B501140 2-(Ethylamino)thiazolo[4,5-B]pyridin-5,7-diol CAS No. 674807-08-0](/img/structure/B501140.png)
2-(Ethylamino)thiazolo[4,5-B]pyridin-5,7-diol
Übersicht
Beschreibung
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It shows promise as a candidate for developing new drugs due to its bioactive scaffold.
Industry: It is used in the development of herbicides and other agrochemicals.
Wirkmechanismus
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities due to their ability to interact with a wide range of receptor targets .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. Modern synthetic techniques often start with thiazole or thiazolidine derivatives, which are then subjected to various reaction conditions to form the fused thiazolo[4,5-B]pyridine scaffold .
Industrial Production Methods
While specific industrial production methods for 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol are not widely documented, the general approach involves high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-B]pyridine derivatives: These compounds share the same core structure but differ in their functional groups.
Purine bioisosteres: These compounds mimic the structure of purines and exhibit similar biological activities.
Uniqueness
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol is unique due to its specific combination of thiazole and pyridine rings, which provides multiple reactive sites for further functionalization. This makes it a versatile scaffold for developing new bioactive compounds .
Eigenschaften
IUPAC Name |
2-(ethylamino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-2-9-8-11-7-6(14-8)4(12)3-5(13)10-7/h3H,2H2,1H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUYAPJYCANBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(S1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol in methionine-fortified cookies?
A1: The research paper "Evaluation of Anti-oxidative Properties and Identification the Potential Antioxidants in Methionine Fortified Cookies" [] investigates the impact of Maillard reactions on the antioxidant properties of cookies. The study identified 2-(ethylamino)thiazolo[4,5-b]pyridine-5,7-diol as one of the potential antioxidant compounds formed through these reactions when glucose and methionine are present. This finding is significant because it:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-chromen-2-one](/img/structure/B501058.png)
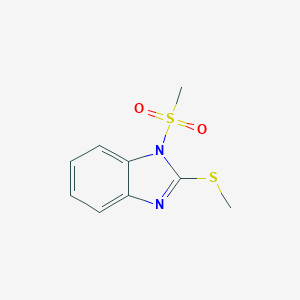
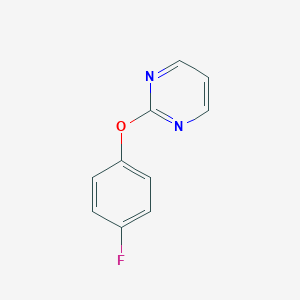
![2-[(3-chlorobenzyl)sulfanyl]-3-methyl-4(3H)-pyrimidinone](/img/structure/B501064.png)

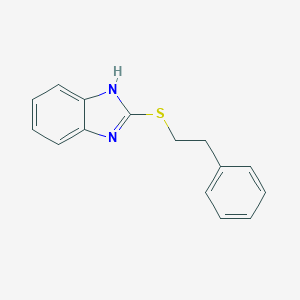
![2-[(3-chlorophenyl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B501069.png)
